Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate chemical structure properties
Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate chemical structure properties
Common Name: Methyl 4-isopropylcinnamate Parent Compound CAS: 3368-21-6 (4-Isopropylcinnamic acid)
Abstract
Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate is a lipophilic ester derivative of cinnamic acid, structurally characterized by a para-isopropyl substitution on the phenyl ring. Primarily utilized as an intermediate in organic synthesis and a functional ingredient in flavor/fragrance chemistry, this compound serves as a prodrug-like precursor to 4-isopropylcinnamic acid, a molecule exhibiting documented NOD2 agonistic and anti-inflammatory activity. This guide details the structural properties, validated synthetic protocols, and pharmacological potential of the methyl ester, grounded in the chemistry of its parent acid (CAS 3368-21-6) and precursor cuminaldehyde (CAS 122-03-2).
Chemical Identity & Structural Analysis[1][2]
The compound is the methyl ester of 4-isopropylcinnamic acid . It exists primarily as the trans (
| Property | Detail |
| Systematic Name | Methyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate |
| Common Synonyms | Methyl 4-isopropylcinnamate; Methyl p-cumenylacrylate |
| Molecular Formula | |
| Molecular Weight | 204.27 g/mol |
| SMILES | COC(=O)/C=C/C1=CC=C(C=C1)C(C)C |
| InChI Key | (Derivative of) SJDOOXOUSJDYFE-UHFFFAOYSA-N |
Structural Features[5][6][7][8][9]
-
Lipophilic Tail: The isopropyl group at the para position significantly increases
compared to methyl cinnamate, enhancing membrane permeability. -
Michael Acceptor: The
-unsaturated ester moiety is reactive toward nucleophiles (e.g., thiols in cysteine), which underpins its potential biological mechanism as a covalent modifier or antioxidant.
Physicochemical Properties[7][10][11]
Note: Specific experimental constants for the methyl ester are rare in open literature. Values below are derived from the parent acid and homologous esters (Methyl cinnamate, Isopropyl cinnamate).
| Property | Value / Range | Source/Derivation |
| Physical State | Low-melting solid or viscous liquid | Analogous to Methyl Cinnamate (MP 36°C) |
| Melting Point | 30–45 °C (Predicted) | Parent Acid MP: 165°C [1] |
| Boiling Point | ~265–270 °C | Analogous to Isopropyl ester (273°C) [2] |
| Density | ~1.01–1.05 g/cm³ | Estimated vs. Isopropyl ester (1.02 g/mL) |
| Solubility | Soluble in EtOH, DMSO, Et₂O; Insoluble in | Lipophilic nature |
| LogP | ~3.8–4.1 | Calculated (ClogP) |
Synthetic Pathways[6][14][15]
Three distinct methodologies are presented to ensure flexibility based on available starting materials.
Method A: Fischer Esterification (From Acid)
Precursor: 4-Isopropylcinnamic acid (CAS 3368-21-6)
Reagents: Methanol (MeOH), Sulfuric Acid (
-
Dissolution: Dissolve 10.0 g (52.6 mmol) of 4-isopropylcinnamic acid in 100 mL of anhydrous methanol.
-
Catalysis: Add catalytic concentrated
(0.5 mL) or pTSA (0.5 g). -
Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor via TLC (Silica, Hexane:EtOAc 8:2) until the acid spot (
) disappears and the ester spot ( ) dominates. -
Workup: Concentrate MeOH in vacuo. Dilute residue with EtOAc, wash with sat.
(to remove unreacted acid) and brine. -
Purification: Dry over
, filter, and concentrate. Recrystallize from cold hexane if solid, or distill under reduced pressure.
Method B: Knoevenagel Condensation (From Aldehyde)
Precursor: Cuminaldehyde (4-Isopropylbenzaldehyde, CAS 122-03-2) Reagents: Mono-methyl malonate, Pyridine, Piperidine.
-
Reaction: Combine cuminaldehyde (50 mmol) and mono-methyl malonate (60 mmol) in pyridine (20 mL).
-
Catalysis: Add catalytic piperidine (0.5 mL).
-
Decarboxylation: Heat to 100°C. Evolution of
indicates reaction progress. Continue heating for 4 hours. -
Isolation: Pour mixture into ice-cold HCl (1M) to neutralize pyridine. Extract with diethyl ether.
-
Yield: This method directly yields the
-unsaturated ester with high stereoselectivity for the E-isomer.
Method C: Heck Coupling (Transition Metal Catalysis)
Precursor: 1-Iodo-4-isopropylbenzene
Reagents: Methyl acrylate,
-
Setup: Under inert atmosphere (
), mix aryl iodide (1 eq), methyl acrylate (1.2 eq), (2 eq). -
Catalyst: Add
(2 mol%) and (4 mol%) in dry DMF. -
Heating: Heat to 90°C for 12 hours.
-
Purification: Filter through Celite, dilute with water, extract with ether. Column chromatography is required to remove Pd residues.
Synthesis Logic & Pathway Visualization
Caption: Comparative synthetic routes. The Fischer esterification (blue) is most robust for scale-up; Heck coupling (red) allows access from halides.
Spectroscopic Characterization
To validate the structure without a reference standard, look for these diagnostic signals:
Proton NMR ( , 400 MHz, )
-
7.66 (d,
Hz, 1H): -proton of the enoate (deshielded, trans coupling). -
7.45 (d,
Hz, 2H): Aromatic protons ortho to the alkene. -
7.24 (d,
Hz, 2H): Aromatic protons ortho to the isopropyl group. -
6.40 (d,
Hz, 1H): -proton of the enoate. -
3.80 (s, 3H): Methyl ester singlet (
). -
2.92 (sept,
Hz, 1H): Isopropyl methine ( ). -
1.26 (d,
Hz, 6H): Isopropyl methyls ( ).
Infrared (IR)
-
1715 cm⁻¹: Strong Carbonyl (
) stretch (conjugated ester). -
1635 cm⁻¹: Alkene (
) stretch. -
1170 cm⁻¹: Ester (
) stretch.
Biological & Pharmacological Potential[1][16][17]
While the methyl ester is often used as a delivery vehicle, its activity is closely linked to its hydrolysis product, 4-isopropylcinnamic acid.
Mechanism of Action (SAR)
-
NOD2 Agonism: The parent acid (4-isopropylcinnamic acid) has been identified as a modulator of the NOD2 receptor, involved in innate immunity. The hydrophobic isopropyl group is critical for binding affinity in the receptor pocket [3].
-
Tyrosinase Inhibition: Like many cinnamate esters, this compound likely acts as a competitive inhibitor of tyrosinase, potentially useful in skin-whitening or anti-browning applications.
-
Antimicrobial Activity: Derived from cuminaldehyde (a known antimicrobial in cumin oil), the ester retains bacteriostatic properties against Gram-positive bacteria by disrupting cell membrane integrity [4].
Caption: Structure-Activity Relationship (SAR) map highlighting functional regions.
Safety & Handling
-
Hazard Classification: Generally regarded as safe (GRAS) for flavor use (FEMA 2939 for Isopropyl ester), but pure chemical should be treated as an irritant.
-
GHS Labeling: Warning.
-
Storage: Store in a cool, dry place under inert gas (
) to prevent slow oxidation of the aldehyde or hydrolysis.
References
-
CAS Common Chemistry. 3-[4-(1-Methylethyl)phenyl]-2-propenoic acid (CAS 3368-21-6).[5]Link[5]
-
The Good Scents Company. Isopropyl Cinnamate Properties and Safety.Link
-
Journal of Medicinal Chemistry. Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity. (2021). Link
-
PubMed. Antimicrobial and antioxidant activities of Cuminaldehyde. (Related derivative study). Link
